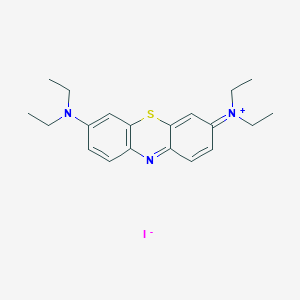

3,7-Bis(diethylamino)phenothiazin-5-ium iodide

Description

Properties

IUPAC Name |

[7-(diethylamino)phenothiazin-3-ylidene]-diethylazanium;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N3S.HI/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17;/h9-14H,5-8H2,1-4H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZLRFOCVIZYGB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3S2.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26IN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Derivatization

Established and Emerging Synthetic Routes to 3,7-Bis(diethylamino)phenothiazin-5-ium (B12430136) Iodide

The synthesis of 3,7-Bis(diethylamino)phenothiazin-5-ium iodide and its analogs traditionally commences from the phenothiazine (B1677639) core. google.comgoogle.com Various methods have been developed to introduce the diethylamino functionalities and generate the cationic phenothiazinium chromophore.

Modified Conventional Synthesis Approaches

A prevalent and effective method for synthesizing 3,7-disubstituted phenothiazinium salts involves a multi-step process starting with the phenothiazine molecule. google.comgoogle.com A common modification of the conventional approach is a one-pot, two-step reaction that enhances efficiency by eliminating the need for intermediate isolation and purification. google.com

The general synthetic scheme can be outlined as follows:

Halogenation of Phenothiazine: The initial step involves the electrophilic substitution of phenothiazine with a halogen, typically bromine or chlorine, to yield a 3,7-dihalophenothiazin-5-ium halide intermediate. google.commst.edu For the synthesis of the iodide salt, an analogous process utilizing diiodine is employed. google.com This reaction creates the foundational structure for the subsequent nucleophilic substitution.

Amination: The 3,7-dihalophenothiazin-5-ium intermediate is then reacted with diethylamine (B46881). The diethylamino groups act as nucleophiles, displacing the halide ions at the 3 and 7 positions of the phenothiazine ring. google.commst.edu This step results in the formation of the desired 3,7-Bis(diethylamino)phenothiazin-5-ium cation. google.com

This one-pot approach offers significant advantages in terms of reduced reaction time and simplified workup procedures. google.com However, careful control of reaction conditions is crucial to minimize the formation of byproducts and ensure a high yield of the desired compound. nih.gov

Table 1: Comparison of Conventional Synthesis Parameters for Phenothiazinium Salts

| Parameter | Typical Conditions for Dimethylamino Analog google.com | Considerations for Diethylamino Analog |

|---|---|---|

| Starting Material | Phenothiazine | Phenothiazine |

| Halogenating Agent | Diiodine | Diiodine |

| Aminating Agent | Dimethylamine | Diethylamine |

| Solvent | Acetonitrile (B52724), Toluene | Aprotic solvents like acetonitrile or dichloromethane (B109758) are often suitable. |

| Temperature | 40°C for iodination, ambient for amination | Reaction temperature may need optimization to balance reaction rate and selectivity. |

| Yield | Up to 86% (crude) | Yields are expected to be comparable but may vary based on specific reaction conditions. |

Green Chemistry Principles in Synthesis

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods for phenothiazine dyes, focusing on reducing the use of hazardous solvents and energy consumption.

Mechanochemistry, the use of mechanical force to induce chemical reactions, presents a promising green alternative to traditional solvent-based synthesis. While specific studies on the mechanochemical synthesis of this compound are not extensively documented, the principles have been applied to similar organic dye syntheses. This approach typically involves grinding solid reactants together, often with a catalytic amount of a liquid additive, to initiate the reaction. The optimization of mechanochemical synthesis would involve investigating parameters such as grinding frequency, time, and the use of different milling apparatus to maximize yield and purity.

Sonochemistry, the application of ultrasound to chemical reactions, is another green chemistry technique that can accelerate reaction rates and improve yields. ijcce.ac.irnih.gov The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, which can drive chemical reactions. nih.gov For the synthesis of phenothiazinium salts, sonication could potentially enhance the efficiency of both the initial halogenation and the subsequent amination steps. A thorough analysis of the sonochemical reaction pathway would involve studying the effects of ultrasonic frequency, power, and temperature on the reaction kinetics and product distribution to identify the optimal conditions for the formation of this compound.

Strategies for High-Purity Synthesis for Research Applications

For many research applications, particularly in the biomedical and materials science fields, the purity of this compound is of paramount importance. The presence of impurities can significantly affect experimental outcomes.

Isolation and Advanced Purification Techniques

Following the initial synthesis, the crude product often contains unreacted starting materials, intermediates, and byproducts. Therefore, robust isolation and purification methods are essential to obtain a high-purity compound. google.com

Common purification techniques include:

Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and then the solution is cooled to allow the desired compound to crystallize out, leaving impurities in the solution. google.com The choice of solvent is critical and is determined by the solubility characteristics of the compound and its impurities.

Column Chromatography: For more challenging separations, column chromatography is employed. The crude mixture is passed through a stationary phase (e.g., silica (B1680970) gel or alumina) packed in a column, and a mobile phase (solvent or solvent mixture) is used to elute the components at different rates based on their affinity for the stationary phase.

Ion-Exchange Chromatography: This technique is particularly effective for purifying ionic compounds like this compound. google.comthermofisher.comharvardapparatus.comlibretexts.org The crude product is passed through a column containing a resin with charged functional groups. The cationic phenothiazinium compound binds to a cation-exchange resin, while neutral and anionic impurities pass through. The purified compound can then be eluted by changing the pH or increasing the ionic strength of the eluent. thermofisher.comharvardapparatus.comlibretexts.org

Table 2: Overview of Purification Techniques for this compound

| Technique | Principle of Separation | Typical Application | Expected Purity Improvement |

|---|---|---|---|

| Recrystallization | Differential solubility | Removal of soluble and insoluble impurities from the crude product. | Can significantly increase purity, often to >95%, depending on the impurity profile. |

| Column Chromatography | Differential adsorption | Separation of closely related compounds and removal of colored impurities. | Can achieve high purity levels (>98%) with appropriate stationary and mobile phases. |

| Ion-Exchange Chromatography | Differential ionic interaction | Specific removal of non-ionic or oppositely charged impurities. | Highly effective for ionic compounds, capable of achieving very high purity (>99%). |

Yield Optimization and Scalability Considerations for Laboratory Synthesis

The efficient synthesis of this compound is a critical aspect of its laboratory and potential commercial applications. Research into its synthesis, and that of its close analogues like the dimethylamino variant, has focused on achieving high purity and yield through straightforward and scalable methods. Current time information in NA.wipo.int A common synthetic approach involves a two-step, one-pot reaction starting from phenothiazine. wipo.intgoogle.com This process typically includes:

Halogenation: Treatment of phenothiazine with an oxidizing agent and a halogen source, such as diiodine or bromine, to form a 3,7-dihalophenothiazin-5-ium intermediate. Current time information in NA.google.com

Amination: Subsequent nucleophilic aromatic substitution by reacting the intermediate with diethylamine to yield the final product. Current time information in NA.

Optimizing the yield and ensuring the scalability of this synthesis involves careful control over several reaction parameters:

Solvent System: The choice of solvent is crucial for both reaction steps. A solvent system that facilitates both the halogenation and the subsequent amination without the need for solvent exchange can significantly improve the process's efficiency and scalability. google.com

Reaction Temperature: Temperature control is vital. For instance, in the synthesis of related asymmetrical derivatives, maintaining a low temperature (e.g., 0 °C) during the addition of the amine has been shown to minimize the formation of by-products. nih.gov

Stoichiometry of Reagents: The molar ratio of phenothiazine to the halogenating agent and the amine directly impacts the yield and purity of the final product. An excess of the amine can lead to the formation of undesired side products. nih.gov

Purification Techniques: Post-synthesis purification is essential for obtaining a high-purity product. Crystallization from suitable solvent mixtures, such as methanol, ethanol, 2-propanol, or aqueous hydrochloric acid, is a common and effective method for removing impurities. google.comgoogle.com For larger laboratory scales, filtration, sedimentation, or centrifugation can be employed to separate the solid product from the reaction mixture. google.com

These optimization strategies are aimed at developing a robust and reproducible synthetic protocol that can be scaled up to meet the demands of various research applications.

Rational Design and Synthesis of 3,7-Bis(diethylamino)phenothiazin-5-ium Derivatives

The rational design and synthesis of derivatives of the 3,7-Bis(diethylamino)phenothiazin-5-ium core are driven by the need to fine-tune its properties for specific applications. ubc.ca Modifications to the symmetrical and asymmetrical nature of the substituents, the counter anion, and the introduction of functional groups for conjugation all play a pivotal role in creating a versatile platform of phenothiazinium-based compounds. google.comubc.caresearchgate.net

Symmetrical Structural Modifications

Symmetrical modifications involve the introduction of identical substituents at the 3 and 7 positions of the phenothiazinium core. These modifications are often aimed at modulating the lipophilicity, electronic properties, and steric hindrance of the molecule. The synthesis of symmetrical 3,7-bis(dialkylamino)phenothiazin-5-ium derivatives is a well-established area of research. researchgate.net

| Derivative | Substituent at 3 and 7 positions | Synthetic Approach | Key Features |

| 3,7-Bis(dimethylamino)phenothiazin-5-ium chloride (Methylene Blue) | Dimethylamino | Reaction of 3,7-dibromophenothiazin-5-ium bromide with dimethylamine. google.com | Highly water-soluble, well-characterized photophysical properties. |

| 3,7-Bis(dibutylamino)phenothiazin-5-ium iodide | Dibutylamino | Similar to Methylene (B1212753) Blue synthesis, using dibutylamine. | Increased lipophilicity compared to Methylene Blue. |

| 3,7-Bis(N'-arylamino)phenothiazines | N'-arylamino groups with various substituents (e.g., ester, carboxylic acid). nih.gov | Reaction of phenothiazin-5-ium tetraiodide with arylamines. nih.gov | Tunable electronic properties based on the aryl substituents. nih.gov |

These symmetrical derivatives provide a basis for understanding the structure-activity relationships of this class of compounds.

Asymmetrical Structural Modifications

Asymmetrical modifications, where different functional groups are introduced at the 3 and 7 positions, offer a more nuanced approach to tailoring the properties of the phenothiazinium core. ubc.caresearchgate.net This strategy allows for the incorporation of distinct functionalities within the same molecule, which can be advantageous for applications requiring dual modes of action or specific targeting capabilities. ubc.ca

The synthesis of asymmetrical derivatives is more challenging and often involves a stepwise approach. researchgate.net One common strategy is the reaction of phenothiazin-5-ium tetraiodide hydrate (B1144303) with a secondary amine in a controlled manner to first yield a 3-(dialkylamino)phenothiazin-5-ium triiodide intermediate. researchgate.net This intermediate can then be reacted with a different amine to introduce the second, distinct substituent at the 7-position. researchgate.net

| Derivative Type | Substituent at Position 3 | Substituent at Position 7 | Synthetic Route |

| 3-(Dialkylamino)-7-(arylamino)phenothiazin-5-ium | Dialkylamino | Arylamino | Stepwise reaction of phenothiazin-5-ium tetraiodide hydrate with a dialkylamine followed by an arylamine. researchgate.net |

| 3,7-Di(N'-arylamino)phenothiazines (asymmetrical) | N'-arylamino (e.g., phenylamino) | N'-arylamino with different substituent (e.g., (4-(ethoxycarbonyl)phenyl)amino) | Route 1: Reaction of 3-(phenylamino)phenothiazin-5-ium triiodide with an arylamine. Route 2: Reaction of a 3-substituted derivative with aniline. nih.gov |

The development of synthetic routes to asymmetrical phenothiazinium derivatives has significantly expanded the chemical space available for designing novel functional dyes. nih.govresearchgate.net

Tailoring Counter Anions for Specific Research Objectives

The counter anion associated with the positively charged phenothiazinium core can influence the solubility, crystallinity, and biological activity of the compound. While the iodide salt is common, the ability to exchange this anion for others is a valuable tool in tailoring the compound's properties for specific research needs.

A frequent modification is the exchange of bromide or iodide for chloride, particularly when aiming for pharmaceutical applications where chloride salts are often preferred. google.com This is typically achieved through ion exchange chromatography, where a solution of the phenothiazinium bromide or iodide is passed through a column containing a macroporous anion exchange resin in the chloride form. google.com

| Original Anion | Target Anion | Method of Exchange | Rationale/Objective |

| Iodide (I⁻) | Chloride (Cl⁻) | Ion exchange chromatography. google.com | Improved water solubility, pharmaceutical acceptability. |

| Bromide (Br⁻) | Chloride (Cl⁻) | Ion exchange chromatography. google.com | Enhanced purity for specific applications. |

| Chloride (Cl⁻) | Hexafluorophosphate (B91526) (PF₆⁻) | Metathesis reaction with a suitable hexafluorophosphate salt. | Altered solubility in organic solvents, modified crystal packing. |

| Chloride (Cl⁻) | Tetraphenylborate (B1193919) (BPh₄⁻) | Metathesis reaction with a suitable tetraphenylborate salt. | Increased lipophilicity, facilitation of extraction into non-polar solvents. |

The choice of counter anion can be critical in optimizing a derivative for a particular experimental setup or biological system.

Functionalization for Conjugation Studies

To expand the utility of this compound, particularly in biological and materials science applications, the core structure can be functionalized with reactive groups suitable for conjugation to other molecules such as proteins, peptides, or nanoparticles. nih.gov This process, known as bioconjugation, allows the phenothiazinium dye to be used as a reporter molecule, a photosensitizer, or a targeting agent. nih.gov

Common functionalization strategies involve introducing reactive moieties that can participate in well-established bioconjugation chemistries. These can be incorporated into the dialkylamino substituents or directly onto the phenothiazine ring system if the synthetic route allows.

| Functional Group | Reactive Towards | Conjugation Chemistry | Example Application |

| Carboxylic Acid (-COOH) | Primary amines (-NH₂) | Amide bond formation (e.g., using EDC/NHS coupling). nih.gov | Labeling of proteins or peptides. |

| N-Hydroxysuccinimide (NHS) ester | Primary amines (-NH₂) | Amide bond formation. | Pre-activated dye for efficient protein conjugation. nih.gov |

| Maleimide | Thiols (-SH) | Thiol-maleimide Michael addition. | Site-specific labeling of cysteine residues in proteins. nih.gov |

| Azide (-N₃) | Alkynes | Huisgen 1,3-dipolar cycloaddition ("Click Chemistry"). scielo.br | Highly efficient and specific conjugation to alkyne-modified biomolecules. scielo.br |

| Alkyne | Azides (-N₃) | Huisgen 1,3-dipolar cycloaddition ("Click Chemistry"). scielo.br | Conjugation to azide-modified surfaces or biomolecules. scielo.br |

The ability to functionalize the 3,7-Bis(diethylamino)phenothiazin-5-ium core opens up a vast array of possibilities for creating sophisticated molecular probes and targeted therapeutic agents.

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 3,7-Bis(diethylamino)phenothiazin-5-ium (B12430136) iodide. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's atomic connectivity and chemical environment.

In ¹H NMR, the spectrum is expected to show distinct signals corresponding to the aromatic protons on the phenothiazinium core and the aliphatic protons of the four ethyl groups. The aromatic protons would appear as a set of multiplets in the downfield region, with their specific chemical shifts and coupling patterns revealing their positions on the tricyclic system. The diethylamino groups would give rise to two signals: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, resulting from spin-spin coupling with each other.

In ¹³C NMR spectroscopy, each chemically distinct carbon atom in the molecule produces a unique signal. This allows for the complete mapping of the carbon skeleton, including the aromatic carbons of the phenothiazinium rings and the aliphatic carbons of the diethylamino substituents. While specific, publicly available spectra for this exact compound are limited, analysis of related phenothiazine (B1677639) derivatives provides a strong basis for spectral assignment. researchgate.netmdpi.com Commercial suppliers confirm that NMR is a standard method used for quality control and structural verification of this compound. ambeed.com

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for 3,7-Bis(diethylamino)phenothiazin-5-ium iodide

| Group | Nucleus | Expected Chemical Shift (ppm) | Signal Pattern |

|---|---|---|---|

| Aromatic Protons | ¹H | 6.5 - 7.5 | Multiplets |

| Methylene (-CH₂) | ¹H | ~3.5 | Quartet |

| Methyl (-CH₃) | ¹H | ~1.2 | Triplet |

| Aromatic Carbons | ¹³C | 100 - 150 | Multiple Signals |

| Methylene (-CH₂) | ¹³C | ~45 | Single Signal |

Mass Spectrometry (MS) Techniques for Molecular Integrity and Purity Confirmation

Mass spectrometry (MS) is a critical analytical technique used to confirm the molecular weight and verify the purity of this compound. synhet.com Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly well-suited for this charged molecule.

The analysis would focus on detecting the cationic part of the compound, [3,7-bis(diethylamino)phenothiazin-5-ium]⁺. The high-resolution mass spectrum should display a prominent peak corresponding to the exact mass of this cation. This experimental measurement provides direct confirmation of the compound's elemental composition and isotopic distribution, distinguishing it from potential impurities or degradation products. google.com The molecular integrity is confirmed by matching the observed mass-to-charge ratio (m/z) with the theoretically calculated value. nih.gov

Table 2: Molecular Identity Data for the 3,7-Bis(diethylamino)phenothiazin-5-ium Cation

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₆N₃S⁺ | nih.gov |

| Average Molecular Weight | 340.5 g/mol | nih.gov |

X-ray Diffraction (XRD) for Single-Crystal and Powder Structural Analysis

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. While specific single-crystal XRD data for this compound is not widely published, extensive studies on the closely related compound, 3,7-Bis(dimethylamino)phenothiazin-5-ium nitrate (B79036) dihydrate (a salt of Methylene Blue), offer significant structural insights that can be extrapolated to the diethyl derivative. researchgate.netamanote.com

Crystallographic studies of the 3,7-bis(dimethylamino)phenothiazin-5-ium cation reveal that the tricyclic phenothiazinium core is essentially planar. researchgate.net This planarity facilitates significant intermolecular interactions, particularly π-π stacking. In the crystal lattice of the dimethyl analog, the planar cationic dyes are arranged in an antiparallel fashion. researchgate.net This arrangement leads to distinct π–π associations between adjacent molecules, with a measured interplanar distance of 3.7040 (18) Å. researchgate.net It is anticipated that this compound would exhibit a similar planar core, though the increased steric bulk of the diethyl groups compared to methyl groups might lead to alterations in the specific stacking geometry and intermolecular distances.

The solid-state structure is stabilized by a network of intermolecular forces. In the case of the dimethylamino analog with a nitrate counter-ion, the crystal structure is characterized by an extensive hydrogen-bonding network. researchgate.net This network involves the nitrate anion, co-crystallized water molecules, and the nitrogen atom of the phenothiazinium ring. researchgate.net For this compound, the primary intermolecular interaction would be the strong electrostatic attraction between the phenothiazinium cation and the iodide anion. Additional, weaker interactions such as C-H···I hydrogen bonds and van der Waals forces would further stabilize the crystal lattice. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize chemical species that have unpaired electrons, such as free radicals. Phenothiazine derivatives are well-known to undergo redox reactions to form stable radical cations. EPR spectroscopy is the definitive method for studying these paramagnetic intermediates. nih.gov

If this compound were to be oxidized by one electron, it would form a radical dication. Conversely, one-electron reduction would yield a neutral radical species. EPR spectroscopy can provide detailed information about the electronic structure of these radicals, including the distribution of the unpaired electron's spin density across the phenothiazinium framework, through analysis of the g-factor and hyperfine coupling constants. While specific EPR studies on this compound are not prominent in the literature, the technique remains a vital tool for investigating its potential redox chemistry and the transient radical species involved. nih.gov

Ultrafast Spectroscopic Methods for Excited-State Dynamics

To understand the photophysical behavior of this compound following light absorption, ultrafast spectroscopic techniques such as pump-probe transient absorption spectroscopy are employed. These methods can resolve electronic and vibrational processes that occur on timescales ranging from femtoseconds to nanoseconds. riken.jprsc.org

Upon excitation with a short pulse of light, the molecule is promoted to an excited electronic state (e.g., S₁ or S₂). Ultrafast spectroscopy allows for the real-time monitoring of the decay of these excited states through various pathways, including:

Internal Conversion (IC): Non-radiative transitions between electronic states of the same spin multiplicity (e.g., S₂ → S₁). rsc.org

Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity, most commonly from a singlet excited state (S₁) to a triplet state (T₁). This process is fundamental to the function of many photosensitizers. nih.gov

Vibrational Relaxation: The dissipation of excess vibrational energy within an electronic state. rsc.org

By analyzing the transient spectral data, researchers can determine the lifetimes of the excited states and the quantum yields of processes like triplet state formation. lu.se This information is critical for applications such as photodynamic therapy, where the efficiency of generating the long-lived triplet state is a key performance parameter. researchgate.net

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy is a powerful technique used to investigate the temporal evolution of the fluorescence emission of a molecule after excitation by a short pulse of light. This method provides information about the lifetime of the excited singlet state (S₁) and the various processes that lead to its depopulation.

For phenothiazinium dyes, fluorescence decay is often complex and can be influenced by factors such as the solvent environment, concentration, and the nature of the counter-ion. The fluorescence lifetime is a key parameter that reflects the time a molecule spends in the excited state before returning to the ground state via fluorescence or other non-radiative pathways like intersystem crossing to the triplet state or internal conversion.

Table 1: Expected Fluorescence Decay Components of Phenothiazinium Dyes in Solution

| Decay Component | Typical Lifetime (τ) | Associated Process |

| Short-lived | < 1 ns | Primarily reflects the decay of the monomeric species in its excited singlet state. |

| Long-lived | > 1 ns | May be attributed to the presence of dye aggregates or interactions with the surrounding medium. |

It is important to note that the formation of aggregates, which is common for phenothiazinium dyes in aqueous solutions, can significantly quench fluorescence and shorten the observed lifetimes. The bulkier diethyl groups might slightly hinder aggregation compared to dimethyl groups, potentially leading to a higher fluorescence quantum yield in the diethylamino derivative.

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a pump-probe technique that allows for the detection and characterization of short-lived excited states, such as the excited singlet state (S₁) and the triplet state (T₁). In this method, a powerful and short "pump" laser pulse excites the molecule, and a second, weaker "probe" pulse, delayed in time, measures the absorption changes in the sample.

Studies on Methylene Blue have provided a detailed picture of its excited-state dynamics, which serves as an excellent model for this compound. researchgate.net Upon photoexcitation, the molecule is promoted to the S₁ state. From there, it can undergo several competing relaxation processes.

The photoinitiated dynamics of Methylene Blue monomers have been described by a sequential model that includes:

Vibrational Relaxation: This is a very fast process, typically occurring on a timescale of 1-10 picoseconds (ps), where the excited molecule dissipates excess vibrational energy to the surrounding solvent molecules. researchgate.net

Intersystem Crossing (ISC) and Internal Conversion (IC): Following vibrational relaxation, the S₁ state can decay to the ground state (S₀) via internal conversion or populate the triplet state (T₁) through intersystem crossing. For Methylene Blue monomers, these processes have a combined time constant of approximately 370 picoseconds. researchgate.net

The formation of the triplet state is particularly important for applications such as photodynamic therapy, as the triplet excited state can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen.

Table 2: Excited-State Relaxation Dynamics of Methylene Blue Monomer (Analog to this compound)

| Process | Time Constant (τ) | Description |

| Vibrational Relaxation | 1–10 ps | Dissipation of excess vibrational energy in the S₁ state. researchgate.net |

| Intersystem Crossing / Internal Conversion | ~ 370 ps | Non-radiative decay of the S₁ state to the T₁ and S₀ states, respectively. researchgate.net |

It is expected that this compound will exhibit similar ultrafast dynamics. The subtle electronic and steric differences due to the ethyl groups might modulate the efficiency of intersystem crossing and, consequently, the quantum yield of triplet state formation.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For phenothiazinium dyes, DFT calculations are instrumental in optimizing the molecular geometry, determining orbital energies, and mapping the electron density distribution.

Theoretical studies on the closely related 3,7-bis(dimethylamino)phenothiazin-5-ium cation reveal that the tricyclic phenothiazinium core is largely planar. This planarity facilitates extensive π-conjugation across the molecule, which is crucial for its characteristic strong absorption of visible light. The cationic dye molecules are known to form stacked arrangements in the solid state, exhibiting π–π associations. researchgate.net The substitution of methyl groups with ethyl groups in 3,7-Bis(diethylamino)phenothiazin-5-ium (B12430136) iodide is not expected to significantly alter the planarity of the core chromophore, although it will affect intermolecular packing and solubility.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic absorption and emission characteristics.

In phenothiazine-based dyes, the HOMO is typically localized on the electron-rich phenothiazine (B1677639) ring system and the electron-donating amino groups at the 3 and 7 positions. The nitrogen and sulfur heteroatoms of the central ring and the nitrogen atoms of the dialkylamino groups contribute significantly to the HOMO. Conversely, the LUMO is generally distributed across the π-conjugated system of the phenothiazinium core, acting as the electron acceptor region.

This distribution is characteristic of a donor-π-acceptor system, where photoexcitation leads to a significant redistribution of electron density. The energy of these orbitals can be tuned by modifying the substituents. While specific DFT calculations for 3,7-Bis(diethylamino)phenothiazin-5-ium iodide are not widely published, data from analogous phenothiazine derivatives illustrate these principles.

| Phenothiazine Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Generic D-π-A Phenothiazine 1 | -5.10 | -2.96 | 2.14 |

| Generic D-π-A Phenothiazine 2 | -5.25 | -2.95 | 2.30 |

Note: The values in the table are representative examples from theoretical studies of donor-π-acceptor type phenothiazine derivatives for illustrative purposes and are not the specific values for this compound.

The positive charge of the 3,7-Bis(diethylamino)phenothiazin-5-ium cation is not confined to a single atom but is delocalized over the entire π-conjugated framework. This delocalization is a key feature of its electronic structure and contributes to its stability.

Computational analyses, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, are used to quantify the partial charges on each atom. In the analogous Methylene (B1212753) Blue cation, crystal structure data indicates a resonance structure where the positive charge is delocalized over the two dimethylamino nitrogen atoms and conjugated through the central phenothiazinium nitrogen atom. iucr.org A similar pattern is expected for the diethylamino derivative. The electron-donating nature of the diethylamino groups helps to disperse the positive charge, with significant partial positive charges residing on the sulfur and nitrogen atoms of the heterocyclic system as well as the exocyclic nitrogen atoms. This charge distribution influences how the cation interacts with its counter-ion (iodide) and with solvent molecules.

Quantum Chemical Calculations of Excited States and Charge Transfer

To understand the photophysical behavior of this compound, such as its color and fluorescence, quantum chemical calculations of its electronically excited states are necessary. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose, as it can accurately predict the energies and characteristics of electronic transitions. rsc.org

Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁, S₂, etc.). For phenothiazinium dyes, these transitions often possess a significant degree of charge transfer character, moving electron density from the HOMO (located on the donor part) to the LUMO (on the acceptor part).

The electronic transition in donor-π-acceptor molecules like the 3,7-Bis(diethylamino)phenothiazin-5-ium cation is dominated by an Intramolecular Charge Transfer (ICT) process. In this process, the photoexcitation effectively transfers an electron from the electron-donating diethylamino groups and the phenothiazine nucleus to the electron-accepting conjugated backbone of the cation.

The nature of the excited state can be complex. Depending on the molecular geometry and solvent environment, the initial excited state can relax into different conformations. Two common ICT mechanisms are:

Planar Intramolecular Charge Transfer (PICT): If the molecule remains largely planar in the excited state, it is referred to as a PICT state. Such states are often associated with strong fluorescence.

Twisted Intramolecular Charge Transfer (TICT): If there is rotational freedom around the single bonds connecting the donor groups (the diethylamino groups) to the π-system, the molecule can relax into a "twisted" conformation in the excited state. This TICT state is often non-emissive or weakly emissive, providing a pathway for non-radiative decay and leading to fluorescence quenching. The flexibility of the ethyl groups in the diethylamino substituents may influence the propensity to form TICT states.

The three-dimensional structure of a molecule, including its various possible conformations, can have a profound impact on its photophysical properties. While the central phenothiazinium ring is relatively rigid and planar, the diethylamino groups at the 3 and 7 positions can adopt different orientations through rotation around the C-N bonds.

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior

While quantum chemical calculations provide detailed information about a single molecule, Molecular Dynamics (MD) simulations are used to model the behavior of molecules in a condensed phase, such as in a solvent. researchgate.netrsc.org MD simulations treat atoms and bonds as classical particles and springs, allowing the study of the dynamic evolution of a system containing thousands of molecules over time.

For this compound in an aqueous solution, MD simulations can provide insights into several important phenomena:

Solvation Shell Structure: MD can reveal how water molecules arrange themselves around the cation and the iodide anion, forming solvation shells. The orientation of water molecules will differ around the hydrophobic parts of the cation versus the charged nitrogen and sulfur atoms.

Ion Pairing: Simulations can model the interaction between the phenothiazinium cation and the iodide anion, determining the preferred distances and configurations, and whether they exist as a tight ion pair or as solvent-separated ions.

Aggregation: Like Methylene Blue, the planar aromatic core of the 3,7-Bis(diethylamino)phenothiazin-5-ium cation is prone to aggregation in aqueous solutions through π-π stacking. MD simulations can predict the tendency to form dimers and larger aggregates, the geometry of these stacks, and the free energy of association. rsc.org This is crucial as aggregation significantly alters the photophysical properties of the dye.

These computational approaches provide a molecular-level understanding that is essential for the rational design and application of phenothiazine dyes.

Computational Spectroscopy for Spectral Interpretation and Prediction

Computational spectroscopy serves as a powerful tool in the analysis of this compound, providing deep insights into its electronic and vibrational properties. Through the use of quantum chemical calculations, researchers can predict and interpret various spectra, including UV-Vis, infrared (IR), and Raman, offering a molecular-level understanding of the experimental data. These theoretical approaches, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in correlating the molecular structure with its spectroscopic signatures.

Theoretical studies on phenothiazine derivatives, a class of compounds to which this compound belongs, have demonstrated the utility of computational methods in predicting their electronic absorption properties. For instance, DFT and TD-DFT calculations are routinely employed to optimize the ground-state geometry and to simulate the electronic transitions that give rise to the observed UV-Vis absorption spectra. These calculations help in understanding the nature of the electronic excitations, such as π-π* and n-π* transitions, and how they are influenced by the molecular structure and the solvent environment.

While specific, detailed computational studies on this compound are not extensively available in publicly accessible literature, the general methodologies applied to analogous phenothiazine dyes provide a framework for understanding its spectral characteristics. For example, theoretical investigations on related phenothiazine-based dyes have been used to analyze their frontier molecular orbitals (HOMO and LUMO) and to predict their maximum absorption wavelengths (λmax). These studies often reveal that the electronic properties and, consequently, the absorption spectra are sensitive to the nature of the substituent groups on the phenothiazine core.

In a typical computational workflow for spectral prediction, the molecular geometry of this compound would first be optimized using a selected DFT functional and basis set. Following this, vibrational frequency analysis would be performed to confirm that the optimized structure corresponds to a minimum on the potential energy surface and to predict the IR and Raman spectra. The calculated vibrational modes can then be compared with experimental data to aid in the assignment of the observed spectral bands.

For the prediction of the UV-Vis spectrum, TD-DFT calculations are performed on the optimized ground-state geometry. These calculations yield the vertical excitation energies and the corresponding oscillator strengths for the electronic transitions. The predicted spectrum is often a series of discrete lines, which can be broadened using a Gaussian or Lorentzian function to simulate the experimental band shape. The results from such calculations can provide valuable insights into the electronic structure and the factors governing the photophysical properties of this compound.

It is a common practice in computational spectroscopy to benchmark the chosen theoretical method against experimental data for a set of related compounds to ensure the accuracy of the predictions. The choice of the DFT functional and basis set, as well as the inclusion of solvent effects through continuum models like the Polarizable Continuum Model (PCM), can significantly impact the quality of the calculated spectra.

Electrochemical Behavior and Redox Chemistry

Cyclic Voltammetry Studies in Aqueous and Non-Aqueous Media

Cyclic voltammetry (CV) is a key technique for investigating the redox properties of phenothiazine (B1677639) dyes. In aqueous solutions, the cyclic voltammogram of Methylene (B1212753) Blue typically shows a single, quasi-reversible redox couple. This process corresponds to the two-electron reduction of the colored cationic form to its colorless, reduced form, known as Leucomethylene Blue.

In non-aqueous solvents, the electrochemical behavior becomes more nuanced. Studies on Methylene Blue in various organic solvents have revealed that the electro-reduction occurs in two distinct, well-defined monoelectronic steps. This indicates the formation of a stable intermediate species. The first step is the formation of a free radical, and the second is the formation of an anion. The stability of these species is highly dependent on the solvent and the supporting electrolyte used.

The following table summarizes the typical peak potentials observed for Methylene Blue in a non-aqueous medium, which can be considered indicative of the behavior of its diethylamino analog.

Table 1: Indicative Cathodic Peak Potentials (Epc) for the Two Reduction Steps of a Phenothiazine Dye in a Non-Aqueous Solvent.

| Reduction Step | Indicative Cathodic Peak Potential (V) |

|---|---|

| First Monoelectronic Transfer (Formation of Radical) | -0.74 |

| Second Monoelectronic Transfer (Formation of Anion) | -1.51 |

Data is illustrative and based on studies of Methylene Blue in dimethylformamide (DMF) with a tetraethylammonium (B1195904) perchlorate (B79767) (TEAP) supporting electrolyte.

Mechanistic Investigations of Electron Transfer Processes

The electron transfer processes of phenothiazin-5-ium salts are of significant interest for their application in various electrochemical systems.

In non-aqueous media, the reduction of the 3,7-bis(dialkylamino)phenothiazin-5-ium cation proceeds through two sequential one-electron transfers. The initial transfer results in the formation of a neutral radical species. This radical can then accept a second electron to form an anion. The separation between the two reduction peaks in the cyclic voltammogram provides information about the stability of the intermediate radical.

The pathway for the formation of the radical and anion can be represented as follows, where P+ is the phenothiazin-5-ium cation:

P+ + e- ⇌ P• (Formation of the neutral radical)

P• + e- ⇌ P- (Formation of the anion)

The reversibility of these steps is influenced by the chemical environment, including the solvent and the presence of protons or other electrophiles. In some media, the radical and anion species exhibit considerable stability, allowing for their characterization by spectroelectrochemical methods.

Influence of Solvent Polarity and Supporting Electrolytes on Electrochemical Responses

The electrochemical response of phenothiazine dyes is significantly affected by the properties of the solvent and the nature of the supporting electrolyte.

The polarity of the solvent can influence the solvation of the cationic, radical, and anionic species, thereby affecting the redox potentials. In general, more polar solvents can stabilize the charged species, which may shift the reduction potentials.

The choice of the supporting electrolyte is also crucial. The size and charge of the electrolyte ions can affect the structure of the electrochemical double layer at the electrode surface, which in turn influences the kinetics of the electron transfer. Furthermore, interactions between the electrolyte ions and the redox-active species can occur. For instance, smaller cations from the electrolyte, such as Li+, can interact with the radical and anionic forms of the dye, affecting their stability and the observed redox potentials.

Redox Potentials and Their Correlation with Electronic Structure

The redox potentials of phenothiazin-5-ium salts are directly related to their electronic structure. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the cation is a key determinant of the first reduction potential. Substituents on the phenothiazine ring can alter the electronic structure and, consequently, the redox potentials.

The presence of electron-donating groups, such as the diethylamino groups at the 3 and 7 positions, increases the electron density on the aromatic system. This generally makes the compound easier to oxidize and harder to reduce, resulting in a more negative reduction potential compared to the unsubstituted phenothiazine core. The ethyl groups in 3,7-Bis(diethylamino)phenothiazin-5-ium (B12430136) iodide, being slightly more electron-donating than the methyl groups in Methylene Blue, would be expected to cause a small negative shift in the redox potentials.

Photophysical Properties and Excited State Dynamics

Absorption and Emission Spectroscopy Characterization

The electronic absorption and emission spectra of 3,7-bis(diethylamino)phenothiazin-5-ium (B12430136) iodide provide fundamental insights into its excited-state properties. These characteristics are governed by the extended π-conjugated system of the phenothiazinium core and are modulated by the diethylamino auxochromic groups at the 3 and 7 positions.

Wavelength Maxima and Extinction Coefficients

3,7-Bis(diethylamino)phenothiazin-5-ium iodide exhibits strong absorption in the red region of the visible spectrum, a characteristic feature of phenothiazinium dyes. The primary absorption band corresponds to the S₀ → S₁ electronic transition. The position of the absorption maximum (λmax) is influenced by the nature of the alkyl substituents on the amino groups. For the homologous series of 3,7-bis(dialkylamino)phenothiazin-5-ium salts, an increase in the size of the alkyl groups leads to a bathochromic (red) shift in the λmax. researchgate.net Consequently, the diethylamino derivative absorbs at a slightly longer wavelength than its more commonly known dimethylamino counterpart, Methylene (B1212753) Blue. Studies on series of these compounds have reported absorption maxima in the range of 650 nm to over 667 nm. nih.govresearchgate.net

The molar extinction coefficient (ε) for this class of dyes is typically high, indicating a high probability of light absorption. This property is crucial for efficient photosensitization, as it allows for the activation of the molecule with a lower concentration or light intensity.

| Compound | Solvent | Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) |

|---|---|---|---|

| 3,7-Bis(dialkylamino)phenothiazin-5-ium Salts (General Range) | Various | 650 - 667+ nm | Data not specified in sources |

Quantum Yields of Fluorescence

Upon absorption of a photon and promotion to the first excited singlet state (S₁), the molecule can relax through several pathways, one of which is fluorescence (emission of a photon to return to the ground state, S₀). The fluorescence quantum yield (Φf) quantifies the efficiency of this radiative process relative to other de-excitation pathways, such as internal conversion and intersystem crossing to the triplet state.

Phenothiazinium dyes, including this compound, are generally characterized by very low fluorescence quantum yields. This is because the rate of intersystem crossing (ISC) to the triplet state (T₁) is highly efficient, a property that is essential for their function as photosensitizers for singlet oxygen generation. The energy gap between the S₁ and T₁ states is small, which facilitates this transition. A low Φf implies that a majority of the absorbed photon energy is channeled into the triplet state, which can then participate in further photochemical reactions.

Stokes Shift Analysis and Environmental Sensitivity

The Stokes shift is the difference in energy (or wavelength) between the positions of the band maxima of the absorption and fluorescence spectra of the same electronic transition. A larger Stokes shift indicates a greater loss of energy between absorption and emission, often due to molecular relaxation in the excited state or interactions with the surrounding solvent molecules.

The photophysical properties of phenothiazinium dyes can be sensitive to the local environment, a phenomenon known as solvatochromism. Changes in solvent polarity can alter the energy levels of the ground and excited states differently, leading to shifts in the absorption and emission maxima. For instance, 3,7-bis(diphenylamino)phenothiazinium chloride, a related derivative, displays absorption peaks that are strongly dependent on solvent polarity. researchgate.net This sensitivity suggests that the Stokes shift for this compound would also likely vary with the solvent environment, reflecting changes in the interaction between the dye molecule and solvent dipoles in the excited state.

Photoinduced Processes and Energy Transfer Mechanisms

Following light absorption, the primary photoinduced process for this compound is the population of the first excited singlet state (S₁). Due to the compound's molecular structure, which includes a sulfur atom (a relatively heavy atom), spin-orbit coupling is enhanced. This promotes a highly efficient intersystem crossing (ISC) from the excited singlet state (S₁) to the excited triplet state (T₁).

Once in the long-lived triplet state, the photosensitizer can initiate photochemical reactions through two primary mechanisms, classified as Type I and Type II.

Type I Mechanism: Involves electron or hydrogen atom transfer directly from the triplet-state photosensitizer to a substrate molecule, forming radicals and radical ions. These species can then react with molecular oxygen to produce reactive oxygen species (ROS) like superoxide (B77818) anion (O₂⁻) and hydroxyl radicals (•OH).

Type II Mechanism: Involves the direct transfer of energy from the triplet-state photosensitizer to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂).

For phenothiazinium photosensitizers like Methylene Blue and its derivatives, the Type II mechanism is widely recognized as the dominant pathway for producing cytotoxic species in photodynamic applications. nih.gov The triplet energy level of the photosensitizer must be higher than the energy required to excite ³O₂ to ¹O₂ (approximately 94 kJ/mol or 0.98 eV) for this energy transfer to be efficient.

Singlet Oxygen Generation Mechanisms and Efficiency

The generation of singlet oxygen (¹O₂) is a hallmark of phenothiazinium photosensitizers and the cornerstone of their use in photodynamic therapy. nih.gov The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which is the ratio of the number of singlet oxygen molecules generated to the number of photons absorbed by the photosensitizer.

The mechanism proceeds via the Type II energy transfer pathway described above. After intersystem crossing to the triplet state (PS*T1), the photosensitizer collides with ground-state molecular oxygen (³O₂). During this interaction, energy is transferred from the photosensitizer to oxygen, returning the photosensitizer to its ground state (PSS0) and promoting oxygen to its excited singlet state (¹O₂).

PSS0 + hν → PSS1 → PST1 PS*T1 + ³O₂ → PSS0 + ¹O₂

The efficiency of this process (ΦΔ) is dependent on the quantum yield of triplet formation (ΦT) and the efficiency of the subsequent energy transfer to oxygen. Phenothiazinium dyes are known to be very good singlet oxygen sensitizers. nih.gov For the parent compound Methylene Blue, the singlet oxygen quantum yield is well-established, with a value of approximately 0.52 in aqueous solutions. documentsdelivered.com Derivatives like this compound are also expected to be highly efficient singlet oxygen generators due to their structural similarity and high triplet state yields.

Direct Detection Methods

The most reliable and direct method for detecting and quantifying singlet oxygen generation is through the observation of its characteristic phosphorescence. nih.gov Singlet oxygen emits a faint near-infrared (NIR) luminescence with a peak maximum centered at approximately 1270 nm as it decays back to the triplet ground state. nih.gov

This detection method involves:

Pulsed laser excitation of the photosensitizer solution in an oxygenated solvent.

Use of a highly sensitive NIR detector, such as a germanium diode or a photomultiplier tube sensitive in that spectral region, positioned at a right angle to the excitation beam.

Time-resolved measurement of the luminescence decay at 1270 nm. The intensity of this emission is directly proportional to the amount of singlet oxygen produced.

By comparing the initial intensity of the 1270 nm signal from a sample solution to that produced by a standard photosensitizer with a known singlet oxygen quantum yield (e.g., Methylene Blue, perinaphthenone) under identical conditions (solvent, laser power, absorbance at the excitation wavelength), the ΦΔ of the compound under investigation can be accurately determined. researchgate.net

Factors Influencing Singlet Oxygen Quantum Yields

The generation of singlet oxygen by a photosensitizer upon light absorption is a complex process involving the population of an excited singlet state, followed by intersystem crossing (ISC) to a longer-lived triplet state. It is this triplet state that transfers its energy to ground-state molecular oxygen (³O₂) to produce the highly reactive singlet oxygen (¹O₂). Consequently, any factor that affects the efficiency of intersystem crossing will directly impact the singlet oxygen quantum yield.

Molecular Structure and the Heavy-Atom Effect

The inherent structure of the phenothiazinium core and the nature of its substituents play a pivotal role in determining the rate of intersystem crossing. One of the most significant structural modifications is the introduction of heavy atoms, known as the "heavy-atom effect." This effect enhances spin-orbit coupling, a physical phenomenon that facilitates the formally forbidden transition between the singlet and triplet states. rsc.orgsemanticscholar.orgresearchgate.net

For phenothiazinium dyes, this can be achieved either internally, by substituting atoms within the chromophore, or externally, through the choice of the counter-ion. For instance, theoretical studies on the parent compound, thionine, have shown that replacing the central sulfur atom with a heavier chalcogen like selenium significantly increases the calculated intersystem crossing rate constant, suggesting a much higher potential for singlet oxygen generation. rsc.orgresearchgate.net Similarly, the peripheral substitution of the phenothiazinium ring with heavy halogens such as bromine or iodine has been shown to increase the singlet oxygen quantum yield in related chromophores. semanticscholar.orgresearchgate.net

In the case of this compound, the presence of the iodide counter-ion can be considered an external heavy-atom effect. While the primary role of the counter-ion is to maintain charge neutrality, a heavy counter-ion like iodide can promote intersystem crossing in the photosensitizer cation, thereby potentially increasing the singlet oxygen quantum yield compared to lighter counter-ions like chloride or tetrafluoroborate.

The nature of the amino substituents at the 3 and 7 positions also influences the photophysical properties. While the diethylamino groups are not heavy atoms, their electron-donating nature affects the electronic structure of the molecule, which can indirectly influence the energies of the singlet and triplet states and the efficiency of intersystem crossing.

Solvent Properties

The surrounding solvent environment can have a profound impact on the singlet oxygen quantum yield. The polarity and viscosity of the solvent can alter the photophysical pathways of the excited photosensitizer. researchgate.netrsc.org For many dyes, including phenothiazines, an increase in solvent polarity can lead to a decrease in the singlet oxygen quantum yield. rsc.org This is often attributed to competing deactivation pathways from the excited singlet state, such as internal conversion or fluorescence, becoming more favorable in polar environments.

Furthermore, the lifetime of the generated singlet oxygen itself is highly dependent on the solvent. Protic solvents, especially water, are known to quench singlet oxygen rapidly, which can lead to lower apparent quantum yields in biological or aqueous environments.

Concentration and Aggregation

Like many planar aromatic dyes, phenothiazinium salts such as this compound are prone to aggregation in solution, particularly in aqueous media and at higher concentrations. researchgate.netmdpi.comnih.gov This process, driven by π-π stacking interactions, typically leads to the formation of dimers and higher-order aggregates. mdpi.com

Below is a conceptual data table illustrating how these factors might influence the singlet oxygen quantum yield of a hypothetical phenothiazinium dye, based on the principles discussed. Note: This table is for illustrative purposes and does not represent experimentally measured values for this compound, as specific data for this compound was not available in the searched literature.

| Factor | Condition | Expected Effect on Singlet Oxygen Quantum Yield (ΦΔ) | Rationale |

|---|---|---|---|

| Heavy-Atom Effect (Counter-Ion) | Light Counter-Ion (e.g., Cl⁻) | Lower | Less efficient spin-orbit coupling and intersystem crossing. |

| Heavy Counter-Ion (e.g., I⁻, Br⁻) | Higher | Enhanced spin-orbit coupling promotes intersystem crossing. semanticscholar.org | |

| Solvent Polarity | Non-polar Solvent (e.g., Toluene) | Higher | Reduced efficiency of competing deactivation pathways from the excited singlet state. rsc.org |

| Polar Solvent (e.g., Water) | Lower | Increased rate of non-productive deactivation pathways and shorter singlet oxygen lifetime. rsc.org | |

| Concentration | Low Concentration (Monomeric Form) | Higher | Intersystem crossing is the dominant deactivation pathway of the excited singlet state. researchgate.net |

| High Concentration (Aggregated Form) | Lower | Self-quenching and other non-radiative decay pathways in aggregates reduce the triplet state population. researchgate.netnih.gov |

Interactions with Biological Macromolecules Mechanistic and in Vitro Studies

DNA/RNA Binding Mechanisms

Phenothiazinium dyes are well-documented to interact with nucleic acids, primarily through intercalation, a process where the planar aromatic ring system of the dye inserts itself between the base pairs of the DNA or RNA double helix. longdom.orglongdom.org This mode of binding is characteristic of many planar, polycyclic aromatic molecules and leads to significant structural distortions of the nucleic acid, such as unwinding and lengthening of the helix. longdom.orglongdom.org While specific studies on 3,7-Bis(diethylamino)phenothiazin-5-ium (B12430136) iodide are not extensively available, the binding mechanisms can be largely inferred from comprehensive studies on its structural analogues like methylene (B1212753) blue (3,7-bis(dimethylamino)phenothiazin-5-ium chloride), azure A, and azure B. longdom.orglongdom.org

The primary mode of interaction for these dyes is intercalation, driven by van der Waals forces and hydrophobic interactions between the phenothiazinium ring and the stacked base pairs of the nucleic acid. longdom.org Additionally, the cationic nature of the 3,7-Bis(diethylamino)phenothiazin-5-ium ion facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA and RNA, further stabilizing the complex. nih.gov Some studies also suggest the possibility of groove binding, although this is generally considered a less dominant mode of interaction for this class of compounds. longdom.org

The affinity of phenothiazinium dyes for DNA and RNA is quantified by the binding constant (K), which can be determined using various biophysical techniques. Spectroscopic methods, such as UV-Visible absorption and fluorescence spectroscopy, are commonly employed. longdom.orglongdom.org

Upon intercalation, the absorption spectrum of the dye typically exhibits hypochromism (a decrease in molar absorptivity) and a bathochromic shift (a shift to a longer wavelength), indicative of the interaction between the dye's chromophore and the DNA base pairs. longdom.orglongdom.org Fluorescence spectroscopy is another powerful tool; the fluorescence of the dye is often quenched upon binding to DNA, and this quenching can be analyzed to determine the binding constant. longdom.orgnih.gov

Electrochemical techniques, such as cyclic voltammetry and differential pulse voltammetry, provide a sensitive method for studying the interaction of redox-active molecules like phenothiazinium dyes with DNA. rsc.orgnih.govnih.gov The binding of the dye to DNA immobilized on an electrode surface can lead to changes in the electrochemical signals, such as a decrease in peak current and a shift in peak potential. These changes can be used to calculate the binding constant and to elucidate the mode of interaction. nih.gov

Table 1: Binding Constants of Phenothiazinium Dyes with DNA

| Phenothiazinium Dye | DNA Source | Method | Binding Constant (K) (M⁻¹) | Reference |

| Thionine Acetate | Calf Thymus DNA | Fluorescence Spectroscopy | 1.5 x 10⁵ | longdom.org |

| Azure A | Calf Thymus DNA | Fluorescence Spectroscopy | 1.2 x 10⁵ | longdom.org |

| Azure B | Calf Thymus DNA | Fluorescence Spectroscopy | 0.9 x 10⁵ | longdom.org |

| 3,7-bis(aryl-amino)phenothiazine derivative (PTZ1) | DNA | UV-Vis Spectroscopy | 3.99 x 10⁴ | nih.gov |

This table presents data for related phenothiazinium compounds to provide a comparative context for the binding affinity of 3,7-Bis(diethylamino)phenothiazin-5-ium iodide.

The binding affinity of phenothiazinium dyes can be influenced by the structure and sequence of the nucleic acid. For instance, some studies on related compounds have shown a preference for binding to GC-rich sequences over AT-rich regions of DNA. longdom.org The specific substituents on the phenothiazinium ring also play a crucial role. The diethylamino groups at the 3 and 7 positions of this compound are expected to influence its hydrophobicity and steric profile, which in turn would affect its intercalative ability and binding affinity. nih.gov The nature of the substituents can impact the depth of intercalation and the stability of the resulting complex. nih.gov

Furthermore, the secondary structure of the nucleic acid is a key determinant. While intercalation is predominant with double-stranded DNA and RNA, interactions with single-stranded nucleic acids or alternative structures like G-quadruplexes may occur through different binding modes, such as electrostatic interactions or groove binding.

Protein Interaction Mechanisms

The interaction of phenothiazine (B1677639) derivatives with proteins is a broad area of study. These compounds are known to bind to various proteins, often through a combination of hydrophobic and electrostatic interactions. The planar, aromatic structure of the phenothiazinium core can interact with hydrophobic pockets on the protein surface or within binding sites. The positive charge of the molecule can facilitate interactions with negatively charged amino acid residues, such as aspartate and glutamate.

While specific binding sites and conformational changes induced by this compound are not well-characterized in the literature, studies on related phenothiazines indicate that they can bind to enzymes and other proteins, sometimes leading to an alteration of the protein's conformation and function. For example, methylene blue has been shown to interact with various enzymes, including oxidoreductases.

Mechanistic Studies of Enzyme Modulation (Non-Therapeutic Context)

In non-therapeutic contexts, phenothiazinium dyes have been investigated as modulators of enzyme activity. The mechanism of modulation often involves the binding of the dye to the enzyme, which can lead to inhibition or, in some cases, activation.

Enzyme inhibition by phenothiazine derivatives can occur through several mechanisms. Competitive inhibition may happen if the dye binds to the active site of the enzyme, thereby preventing the substrate from binding. Non-competitive inhibition can occur if the dye binds to an allosteric site, a location other than the active site, which induces a conformational change in the enzyme that reduces its catalytic efficiency.

For instance, methylene blue and its metabolite azure B have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). longdom.org The inhibitory potency is influenced by the nature of the alkyl groups at the 3 and 7 positions, suggesting that the diethylamino groups of this compound would also play a significant role in its enzyme-modulating properties. The specific type of inhibition (competitive, non-competitive, or mixed) would depend on the specific enzyme and the binding mode of the compound.

Applications in Advanced Materials Science and Analytical Chemistry

Integration in Organic Electronic Devices and Optoelectronic Materials

Phenothiazinium dyes are recognized for their intense absorption in the visible region of the electromagnetic spectrum, redox activity, and ability to act as photosensitizers. scispace.com These characteristics make them promising candidates for integration into organic electronic and optoelectronic devices.

Phenothiazine (B1677639) derivatives are increasingly investigated as components of organic semiconductors. The electron-rich nature of the phenothiazine core, coupled with the electron-donating character of the amino groups at the 3 and 7 positions, facilitates charge transport. While specific charge-carrier mobility data for 3,7-Bis(diethylamino)phenothiazin-5-ium (B12430136) iodide is not extensively documented in peer-reviewed literature, the general properties of phenothiazinium salts suggest their potential as p-type organic semiconductors.

The performance of such materials is influenced by factors including molecular structure, purity, and solid-state packing. The substitution of methyl groups in the analogous Methylene (B1212753) Blue with ethyl groups in 3,7-Bis(diethylamino)phenothiazin-5-ium iodide is expected to increase the molecule's lipophilicity and may influence its solid-state morphology, which in turn would affect its semiconducting properties.

As dyes, phenothiazinium salts are valued for their strong light absorption. The absorption maximum of these dyes can be tuned by modifying the alkyl groups on the amino substituents. It has been noted that increasing the size of the auxochrome in symmetrical Methylene Blue derivatives leads to an expected increase in the absorption maxima (λmax). researchgate.net

Table 1: General Photophysical Properties of Phenothiazinium Dyes

| Property | Typical Range/Value | Significance in Organic Electronics |

| Absorption Maximum (λmax) | 600-700 nm | Determines the portion of the solar spectrum that can be utilized. |

| Molar Extinction Coefficient | > 5 x 10^4 M⁻¹cm⁻¹ | High values indicate efficient light absorption. |

| Redox Potential | Varies with substituent | Important for charge injection and transport in electronic devices. |

Note: Specific values for this compound are not widely available and would require experimental determination.

The fluorescence and phosphorescence properties of phenothiazinium dyes are central to their application in photoluminescent materials. Upon absorption of light, these molecules can transition to an excited singlet state, from which they can either fluoresce or undergo intersystem crossing to a triplet state. The triplet state is often implicated in photosensitization processes, leading to the generation of reactive oxygen species such as singlet oxygen. scispace.com

This photosensitizing ability is the basis for their use in smart materials, for instance, in photodynamic therapy where the dye can be activated by light to induce cell death. The efficiency of singlet oxygen generation is a critical parameter for such applications and is known to be influenced by the nature of the substituents on the phenothiazine core. researchgate.net

While detailed studies on the photoluminescence quantum yield of this compound are limited, its structural similarity to other photosensitizing dyes suggests potential in light-emitting applications and as an active component in photoresponsive materials.

Utilization as Optical Probes and Sensors

The strong color and potential for fluorescence modulation make phenothiazinium dyes suitable for use as optical probes and sensors in analytical chemistry.

The development of analytical methods often relies on chromogenic or fluorogenic reagents that exhibit a change in their optical properties in the presence of a specific analyte. Phenothiazinium dyes can serve as such reagents. For instance, Methylene Blue is used as a redox indicator, changing from blue in its oxidized form to colorless in its reduced form. chemicalbook.com This property can be exploited for the quantitative determination of various oxidizing and reducing agents.

Analogues of Methylene Blue, including this compound, are expected to exhibit similar redox-dependent color changes, making them potentially useful for the development of new analytical methodologies. The specific redox potential of the dye will determine its suitability for the detection of particular analytes.

Cationic dyes like this compound can interact with anionic polyelectrolytes in solution. This interaction is often accompanied by changes in the absorption spectrum of the dye, a phenomenon known as metachromasy. These spectral changes, typically a blue-shift of the main absorption band, can be monitored spectrophotometrically to study the binding of the dye to the polyelectrolyte and to determine the concentration of the polyelectrolyte in a sample.

The interaction is driven by electrostatic forces between the positively charged dye cation and the negatively charged groups on the polyelectrolyte chain. The extent of the spectral shift and the binding affinity are dependent on the structures of both the dye and the polyelectrolyte, as well as the ionic strength and pH of the medium.

Analytical Chemistry Applications in Complex Matrices (Non-Biological)

The application of phenothiazinium dyes in the analysis of complex non-biological matrices is an area of ongoing research. Their utility in such applications often depends on their stability, selectivity, and the sensitivity of their response in the presence of interfering substances.

For example, Methylene Blue has been used in the determination of surfactants in wastewater. The method is based on the formation of an ion-pair between the cationic dye and anionic surfactants, which can then be extracted into an organic solvent and quantified spectrophotometrically. Given its similar cationic nature, this compound could potentially be employed in similar analytical schemes.

Furthermore, the redox properties of these dyes could be harnessed for the determination of pollutants in environmental samples. For instance, they could be used as indicators in titrations for the quantification of reducing pollutants in water samples. The development of such methods would require careful optimization to overcome matrix effects and ensure accurate and reliable results.

Detection and Quantification Methodologies

The analysis of this compound in various matrices relies on established analytical techniques commonly employed for organic dyes. These methodologies are crucial for quality control in its synthesis, for its use in materials science applications, and for studying its environmental presence.

Chromatographic and Spectroscopic Techniques

High-Performance Liquid Chromatography (HPLC) stands as a primary method for the separation and quantification of phenothiazine dyes. For analogous compounds, HPLC methods are routinely used to assess purity. While a specific, standardized HPLC method for this compound is not widely published, a typical approach would involve a reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV-Vis detector, as phenothiazine dyes exhibit strong absorbance in the visible region of the electromagnetic spectrum.

UV-Visible spectrophotometry is another fundamental technique for the detection and quantification of this compound. The extended π-system of the phenothiazine core gives rise to intense absorption bands. The wavelength of maximum absorbance (λmax) is a key parameter for its identification and for quantitative analysis using the Beer-Lambert law.

Fluorescence spectroscopy can also be a valuable tool. Many phenothiazine derivatives are known to be fluorescent, and this property can be exploited for highly sensitive detection methods. The excitation and emission wavelengths would be specific to the molecule's structure and its environment.

Below is a table summarizing potential analytical methodologies for this compound, based on techniques used for similar phenothiazine dyes.

| Analytical Technique | Principle | Typical Application |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary and a mobile phase. | Purity assessment, quantification in complex mixtures. |

| UV-Visible Spectrophotometry | Measurement of light absorption by the analyte at specific wavelengths. | Routine quantification in solutions, monitoring of degradation studies. |

| Fluorescence Spectroscopy | Measurement of the emission of light from the analyte after excitation at a specific wavelength. | High-sensitivity detection, use as a fluorescent probe. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass analysis for identification and quantification. | Structural confirmation, identification of metabolites and degradation products. |

Table 1: Potential Analytical Methodologies for this compound

Environmental Fate and Detection in Academic Models

Photodegradation

Phenothiazine dyes are known to be susceptible to photodegradation, a process where light energy initiates chemical reactions that break down the molecule. The rate and extent of photodegradation are influenced by factors such as the intensity and wavelength of light, the presence of photosensitizers or quenchers, pH, and the environmental matrix (e.g., water, soil).

Biodegradation

Microbial action is another important route for the environmental degradation of organic dyes. Various microorganisms, including bacteria and fungi, have been shown to decolorize and degrade dyes through enzymatic processes. The biodegradability of a specific dye depends on its chemical structure and the metabolic capabilities of the microbial community. The degradation can proceed under both aerobic and anaerobic conditions. The initial steps often involve the cleavage of the chromophoric group, leading to decolorization, followed by the further breakdown of the resulting intermediates.

Adsorption and Transport

The transport and distribution of this compound in the environment will be governed by its adsorption to soil and sediment particles. As a cationic dye, it is expected to exhibit strong adsorption to negatively charged surfaces of clay minerals and organic matter in soil. This adsorption would reduce its mobility in aquatic systems but could lead to its accumulation in sediments.

The following table outlines the expected environmental fate processes for this compound based on the behavior of analogous compounds.

| Environmental Process | Description | Key Influencing Factors |